What is β-NADH-13C5 Disodium Salt
What is β-NADH-13C5 Disodium Salt
Technical Monograph: β-NADH-13C5 Disodium Salt Advanced Isotopic Tools for Metabolic Flux & Bioenergetic Quantification[1]
Part 1: Executive Summary
β-NADH-13C5 Disodium Salt is a high-precision stable isotope-labeled isotopologue of the reduced coenzyme Nicotinamide Adenine Dinucleotide (NADH).[1] Characterized by the incorporation of five Carbon-13 atoms—typically within the ribose moiety of the nicotinamide nucleotide—this reagent serves as the "Gold Standard" internal standard for absolute quantification of cellular redox states via Isotope Dilution Mass Spectrometry (ID-MS).[1]
Unlike radioisotopes, β-NADH-13C5 is non-radioactive, chemically identical to endogenous NADH in terms of extraction kinetics, but spectrally distinct by a mass shift of +5.0167 Da.[1] This mass offset allows researchers to normalize for the rapid oxidative degradation and matrix effects that notoriously plague NADH analysis in complex biological matrices (e.g., mitochondria, tumor lysates).
Part 2: Chemical Identity & Structural Characterization
The utility of β-NADH-13C5 relies on its specific isotopic enrichment pattern.[1] The labeling is strategically placed to ensure the heavy isotope tag remains associated with the fragment ions used for detection during Multiple Reaction Monitoring (MRM).
Physicochemical Specifications
| Property | Specification |
| Chemical Name | β-Nicotinamide Adenine Dinucleotide, Reduced, 13C5-Ribose, Disodium Salt |
| Molecular Formula | |
| Molecular Weight | ~714.41 g/mol (vs. 709.40 g/mol for unlabeled) |
| Mass Shift | +5.0167 Da |
| Solubility | Soluble in 0.01 M NaOH (>50 mg/mL); Unstable in acid.[1][2] |
| Appearance | Yellowish hygroscopic powder |
| UV Absorbance | |
| Purity |
Structural Diagram & Labeling Logic
The 13C5 label is most commonly located on the ribose ring linked to the nicotinamide moiety . This placement is critical because the nicotinamide-ribose bond is often the site of cleavage in collision-induced dissociation (CID).[1]
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Parent Ion (ES-): m/z 669 (13C5) vs 664 (Unlabeled)[1]
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Key Fragment: The label retention depends on the transition. If monitoring the Adenosine Monophosphate (AMP) fragment, the label (if on the NMN ribose) may be lost.[1] Protocol Note: Always verify the specific labeling position (NMN-ribose vs. AMP-ribose) with the certificate of analysis to select the correct MRM transition.
Part 3: Applications in Metabolomics & Drug Development
Isotope Dilution Mass Spectrometry (ID-MS)
This is the primary application.[1] Endogenous NADH is extremely labile; it oxidizes to NAD+ or degrades into cyclic inhibitors in acidic conditions.
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The Problem: Traditional external standard curves fail because they cannot account for NADH loss during sample extraction.
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The Solution: Spiking β-NADH-13C5 into the quenching solvent before cell lysis means the standard degrades at the exact same rate as the analyte.[1] The ratio of [Endogenous NADH] / [13C5-NADH] remains constant, yielding accurate absolute quantification.[1]
NMR-Based Metabolic Flux Analysis
In high-concentration in vitro enzymatic assays, β-NADH-13C5 allows for the tracking of hydride transfer mechanisms without interference from background nucleotide pools.[1] The 13C-1H coupling constants (
Part 4: Technical Protocols
Protocol A: "Self-Validating" Extraction for LC-MS/MS
Rationale: NADH is acid-labile.[1] NAD+ is base-labile.[1] To measure NADH, you must use a basic extraction. The use of β-NADH-13C5 validates the extraction efficiency.[1]
Reagents:
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Extraction Buffer: 80:20 Methanol:Water containing 50 mM Ammonium Bicarbonate (pH 8.5).[1]
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Internal Standard Spike: 10 µM β-NADH-13C5 in 0.01 M NaOH (Prepare Fresh).
Step-by-Step Workflow:
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Quenching: Rapidly wash cells with ice-cold saline.[1]
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Spike-In: Add Extraction Buffer pre-mixed with a known concentration of β-NADH-13C5 directly to the cell pellet.[1]
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Critical Step: The standard must be present before the cells are lysed to track degradation.
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Lysis: Mechanical disruption (bead beating) at 4°C.
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Clarification: Centrifuge at 15,000 x g for 10 min at 4°C.
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Injection: Transfer supernatant to silanized glass vials. Inject immediately onto LC-MS.
LC-MS/MS Parameters (Example for Triple Quad):
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Polarity: Negative Mode (ESI-)
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Column: HILIC (e.g., Amide or ZIC-pHILIC) to retain polar nucleotides.[1]
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Mobile Phase: A: 10 mM Ammonium Acetate + 0.1% NH4OH (pH 9.0); B: Acetonitrile.
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Transitions:
Protocol B: Storage & Handling (Stability Assurance)
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Lyophilized Powder: Store at -20°C or -80°C. Desiccate.
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Reconstitution:
Part 5: Visualization of Workflows
Figure 1: The Isotope Dilution Workflow
This diagram illustrates the "Self-Validating" logic where the internal standard compensates for extraction losses.[1]
Caption: Workflow for Isotope Dilution Mass Spectrometry. The co-extraction of β-NADH-13C5 ensures that any analyte degradation during processing is mathematically normalized.[1]
Figure 2: Enzymatic Cycling & Detection
Mechanistic view of how NADH is utilized in dehydrogenase assays, applicable to both unlabeled and 13C-labeled variants.
Caption: Enzymatic reduction pathway. β-NADH-13C5 acts as a surrogate or tracer, distinguishable by mass (MS) or coupling (NMR) from the endogenous pool.[1]
Part 6: References
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Pharmaffiliates. (n.d.). β-NADH-13C5 Disodium Salt Product Information. Retrieved from [1]
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Sigma-Aldrich. (2022).[1] β-Nicotinamide adenine dinucleotide, reduced disodium salt hydrate - Product Information. Retrieved from [1]
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LGC Standards. (n.d.). beta-NADH-13C5 Disodium Chemical Data. Retrieved from [1]
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Cambridge Isotope Laboratories. (n.d.).[1] Nicotinamide adenine dinucleotide (NAD+), NH4 salt (ribose-13C5).[1][3] Retrieved from [1]
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Fan, T. W-M., & Lane, A. N. (2012).[1] Applications of NMR spectroscopy to systems biochemistry. PMC PubMed Central. Retrieved from [1]
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Yang, Y., et al. (2023).[1] Assays for Determination of Cellular and Mitochondrial NAD+ and NADH Content. ResearchGate. Retrieved from
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Lu, W., et al. (2012).[1] Stable isotope labeling by essential nutrients in cell culture (SILEC) for accurate measurement of nicotinamide adenine dinucleotide metabolism. PMC PubMed Central. Retrieved from [1]
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Organix, Inc. (n.d.).[1] 13C5-NAD+ ammonium salt Product Data. Retrieved from [1]
